4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methoxy group at the 4’ position, a nitro group at the 6 position, and a carboxylic acid group at the 2 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed
Oxidation: Formation of 4’-methoxy-6-nitro-[1,1’-biphenyl]-2-aldehyde or 4’-methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: Formation of 4’-methoxy-6-amino-[1,1’-biphenyl]-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but lacks the carboxylic acid group.
4-Methoxy-1,1’-biphenyl: Lacks both the nitro and carboxylic acid groups.
4-Nitro-1,1’-biphenyl: Lacks the methoxy and carboxylic acid groups.
Uniqueness
4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of all three functional groups (methoxy, nitro, and carboxylic acid) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCHIGXFSBNLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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